molecular formula C21H20N4O3 B12183931 (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B12183931
M. Wt: 376.4 g/mol
InChI Key: RIPQUHVEWWQNQF-VQHVLOKHSA-N
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Description

The compound “(2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one” is a structurally complex molecule featuring three key moieties:

  • A (2E)-propen-1-one backbone, which provides rigidity and planar geometry due to its α,β-unsaturated ketone system.
  • A 1,3-benzodioxol-5-yl group, a methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and facilitating interactions with biological targets .
  • A 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine group, where the piperidine ring is substituted at the 3-position with a fused triazolo-pyridine heterocycle.

The molecular formula is C₂₀H₂₀N₄O₃ (molecular weight: 376.4 g/mol). The (2E)-configuration ensures optimal spatial alignment for target engagement.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H20N4O3/c26-20(9-7-15-6-8-17-18(12-15)28-14-27-17)24-10-3-4-16(13-24)21-23-22-19-5-1-2-11-25(19)21/h1-2,5-9,11-12,16H,3-4,10,13-14H2/b9-7+

InChI Key

RIPQUHVEWWQNQF-VQHVLOKHSA-N

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the construction of the triazolopyridine and piperidine rings. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one linkage, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials with unique properties. Its structural features make it suitable for applications in electronics, catalysis, and other high-tech fields.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2E)-Propen-1-one 1,3-Benzodioxol-5-yl; 3-(triazolo[4,3-a]pyridin-3-yl)piperidine C₂₀H₂₀N₄O₃ 376.4 Triazolo-pyridine enhances nitrogen content; rigid propenone backbone.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (Ilepcimide) (E)-Propen-1-one 1,3-Benzodioxol-5-yl; unsubstituted piperidine C₁₅H₁₇NO₃ 275.3 Simpler piperidine; lacks triazolo group; lower molecular weight.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (E)-Propen-1-one 1,3-Benzodioxol-5-ylmethyl-piperazino; 2-methoxyphenyl; phenyl C₂₈H₂₇N₃O₄ 475.5 Piperazine ring; bulky aryl substituents; higher lipophilicity.
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno-triazolo-pyrimidinone Butyl; pyrimidinyl-piperazine C₂₁H₂₆N₈O₂S 478.6 Sulfur-containing heterocycle; pyrimidine substituent; extended conjugation.

Key Differences and Implications

Heterocyclic Modifications

  • Triazolo-Pyridine vs. Thieno-Triazolo-Pyrimidinone: The target compound’s triazolo-pyridine group (vs. The pyridine ring may engage in π-π stacking, while the thieno group in could enhance redox activity.
  • Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. piperazine in ) lacks a second nitrogen, reducing basicity and altering pharmacokinetics (e.g., blood-brain barrier penetration).

Substituent Effects

  • The 1,3-benzodioxol-5-yl group is conserved across compounds , suggesting its role in target binding or metabolic stability.

Pharmacological Inferences

  • Ilepcimide , lacking the triazolo group, may exhibit weaker binding to nitrogen-dependent targets (e.g., kinases) compared to the target compound.

Biological Activity

The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not yet assigned in the literature.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • RORγt Inhibition : It has been shown to inhibit the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a significant role in inflammatory responses and autoimmune diseases such as psoriasis. The IC₅₀ value for this inhibition was reported at 590 nM .
  • Cytokine Modulation : The compound also demonstrates the ability to modulate cytokine production. For instance, it has been shown to suppress IL-17A production in human whole blood assays with an IC₅₀ of 130 nM .

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. A study found that compounds related to this class demonstrated high antibacterial activity against various Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from <3.09 to 500 µg/mL .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of the benzodioxole moiety is particularly noted for enhancing these properties.

Study 1: RORγt Inhibition

In a study evaluating the efficacy of several triazolo-pyridine derivatives, compound 5a , closely related to our compound of interest, showed promising results in reducing IL-17A levels in an in vivo mouse model induced by IL-18/23. The results indicated a dose-dependent inhibition of IL-17A production, suggesting potential therapeutic applications in autoimmune disorders .

CompoundIC₅₀ (nM)Human CL int (mL min⁻¹ mg⁻¹)Plasma Protein Binding (%)
5a1300.01077.3
3a410.03286.1
4f51<0.010Not specified

Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and evaluation of various pyridyl derivatives against microbial strains found that compounds with structural similarities to our compound showed promising antibacterial effects and were effective against resistant strains .

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